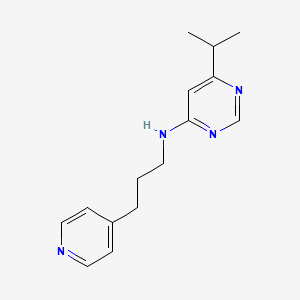

6-isopropyl-N-(3-pyridin-4-ylpropyl)pyrimidin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The chemical "6-isopropyl-N-(3-pyridin-4-ylpropyl)pyrimidin-4-amine" pertains to a class of pyrimidine derivatives. While there is no specific information on this exact compound, research typically focuses on the synthesis, molecular structure, and chemical properties of similar pyrimidine derivatives, which are of significant interest due to their varied biological activities and chemical functionalities.

Synthesis Analysis

The synthesis of pyrimidine derivatives, such as 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones, generally involves cyclization reactions starting from compounds like 4,6-dichloro-5-formylpyrimidine with primary amines and aldehydes. This process includes intramolecular amide addition to an iminium intermediate, forming the core pyrimidine structure with potential for further derivatization (Xiang et al., 2011).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by aromatic ring systems, enabling various hydrogen bonding and stacking interactions. The pyrimidine ring, in particular, can engage in π-π stacking, enhancing the compound's structural stability and facilitating its interactions with biological targets. However, detailed molecular structure analyses specific to "6-isopropyl-N-(3-pyridin-4-ylpropyl)pyrimidin-4-amine" are not available in the provided research.

Chemical Reactions and Properties

Pyrimidine derivatives undergo various chemical reactions, including nucleophilic substitutions and cycloadditions, influenced by their aromatic nature and substituents. These reactions are critical for modifying the chemical structure for specific applications or improving biological activity. The literature does not specify the reactions for "6-isopropyl-N-(3-pyridin-4-ylpropyl)pyrimidin-4-amine," but similar compounds exhibit versatile reactivity due to their pyrimidine core (Xiang et al., 2011).

Mecanismo De Acción

The mechanism of action of pyrimidine derivatives can vary depending on their specific structure and the biological target they interact with. For instance, some pyrimidine derivatives have been found to inhibit the expression and activities of certain vital inflammatory mediators, contributing to their anti-inflammatory effects .

Direcciones Futuras

The future directions in the research of pyrimidine derivatives like “6-isopropyl-N-(3-pyridin-4-ylpropyl)pyrimidin-4-amine” could involve further exploration of their pharmacological effects, development of more efficient synthesis methods, and investigation of their potential applications in various fields such as medicine and agriculture .

Propiedades

IUPAC Name |

6-propan-2-yl-N-(3-pyridin-4-ylpropyl)pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4/c1-12(2)14-10-15(19-11-18-14)17-7-3-4-13-5-8-16-9-6-13/h5-6,8-12H,3-4,7H2,1-2H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZPHITHOUSMYMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=NC=N1)NCCCC2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-isopropyl-N-(3-pyridin-4-ylpropyl)pyrimidin-4-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4R)-N-isopropyl-1-methyl-4-{[(5-methyl-2-phenyl-1H-imidazol-4-yl)carbonyl]amino}-L-prolinamide](/img/structure/B5637238.png)

![N-[(2-propyl-1,3-thiazol-4-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5637250.png)

![N-{rel-(3R,4S)-4-cyclopropyl-1-[2-(methylsulfonyl)ethyl]-3-pyrrolidinyl}-2,5-dimethyl-3-furamide hydrochloride](/img/structure/B5637253.png)

![4-[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]morpholine](/img/structure/B5637255.png)

![4'-[1-(dimethylamino)ethyl]-N,N-dimethylbiphenyl-2-carboxamide](/img/structure/B5637264.png)

![(1S*,5R*)-6-[(2-ethyl-1H-imidazol-1-yl)acetyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5637266.png)

![N-[2-(2,3-dichlorophenyl)ethyl]-1-ethyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5637277.png)

![N-[rel-(3R,4S)-1-(4,6-dimethyl-2-pyrimidinyl)-4-propyl-3-pyrrolidinyl]-1-(methoxymethyl)cyclopropanecarboxamide hydrochloride](/img/structure/B5637294.png)